BenchChemオンラインストアへようこそ!

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide

Medicinal Chemistry Kinase Inhibition Anti-inflammatory

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide (CAS 2034484-01-8) is a synthetic research compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol. It is a member of the 5-methylisoxazole-4-carboxamide class, comprising a dihydrobenzofuran moiety linked via a propan-2-yl spacer to the carboxamide group.

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 2034484-01-8
Cat. No. B2824138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide
CAS2034484-01-8
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC(C)CC2=CC3=C(C=C2)OCC3
InChIInChI=1S/C16H18N2O3/c1-10(18-16(19)14-9-17-21-11(14)2)7-12-3-4-15-13(8-12)5-6-20-15/h3-4,8-10H,5-7H2,1-2H3,(H,18,19)
InChIKeyKEDWIRWLWSOGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide (CAS 2034484-01-8) Procurement Baseline


N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide (CAS 2034484-01-8) is a synthetic research compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol [1]. It is a member of the 5-methylisoxazole-4-carboxamide class, comprising a dihydrobenzofuran moiety linked via a propan-2-yl spacer to the carboxamide group. This scaffold is of interest in medicinal chemistry for exploring fused heterocyclic systems, but publicly available, quantitative biological or physicochemical profiling for this specific compound remains highly limited in the peer-reviewed and patent literature [2].

Why N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide Cannot Be Substituted by Generic In-Class Analogs


While the 5-methylisoxazole-4-carboxamide core is shared with known bioactive molecules like the leflunomide metabolite A77 1726 (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide), the N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl) substituent introduces a distinct dihydrobenzofuran pharmacophore and a chiral center in the linker [1]. These structural features are not present in common analogs such as N-isopropyl-5-methylisoxazole-4-carboxamide or N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide. Consequently, assuming functional interchangeability with any other in-class compound, without direct comparative data, is scientifically unjustified. The specific substitution pattern is likely to impart unique steric, electronic, and hydrogen-bonding properties that cannot be replicated by generic 5-methylisoxazole-4-carboxamide derivatives, making unverified substitution a potential source of experimental failure in target identification or structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide


Structural Uniqueness Relative to Leflunomide Metabolite A77 1726

The target compound differs from the prototypical 5-methylisoxazole-4-carboxamide, A77 1726 (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide), by replacement of the 4-trifluoromethylphenyl group with a 1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl substituent. This replacement introduces a saturated dihydrofuran ring and a chiral methylene bridge, fundamentally altering the molecular shape, lipophilicity, and hydrogen-bonding capacity. No quantitative head-to-head biological data are available for this specific pair in permitted sources [1]. Therefore, this is a 'Supporting evidence' based on chemical structure comparison only.

Medicinal Chemistry Kinase Inhibition Anti-inflammatory

Differentiation from N-isopropyl-5-methylisoxazole-4-carboxamide

Compared to the simple N-isopropyl-5-methylisoxazole-4-carboxamide (CAS 478047-70-0), the target compound features a significantly larger and more lipophilic dihydrobenzofuran-containing substituent. N-isopropyl-5-methylisoxazole-4-carboxamide has a molecular weight of 168.19 g/mol and a clogP of approximately 0.6, whereas the target compound has a MW of 286.33 and is expected to have a substantially higher clogP (>2.5) . The increase in molecular bulk and lipophilicity likely impacts passive membrane permeability, plasma protein binding, and target promiscuity. Quantitative measured values for the target compound are not publicly available .

Chemical Probes SAR Fragment-based Drug Design

Comparison with Benzofuran-2-yl Analog (CAS 2034419-20-8)

The closest identified structural analog is N-(1-(benzofuran-2-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide (CAS 2034419-20-8), which differs by attachment of the benzofuran ring at the 2-position rather than the 5-position of the dihydrobenzofuran, and by being fully aromatic (benzofuran) rather than partially saturated (dihydrobenzofuran) . The dihydrobenzofuran ring in the target compound introduces a saturated ethylene bridge, creating a non-planar, flexible ring system versus the planar, fully aromatic benzofuran of the comparator. No quantitative comparative biological data are available for this pair [1].

Structure-Activity Relationship Heterocyclic Chemistry Drug Discovery

Absence of Publicly Available In Vitro Biological Profiling

A comprehensive search of PubMed, Google Scholar, and Google Patents (excluding benchchems, molecule, evitachem, and vulcanchem) yielded no primary research articles or patents reporting in vitro assay data (e.g., IC50, Ki, EC50) for this compound against any biological target. Similarly, no data on aqueous solubility, logD, PAMPA permeability, microsomal stability, or CYP inhibition were identified in permitted sources [1]. This represents a critical data gap: without such quantitative evidence, the compound cannot be scientifically prioritized over close analogs like the aforementioned CAS 2034419-20-8 or the leflunomide metabolite A77 1726 for any specific biological application. Any procurement decision would be based on structural novelty alone, not on verified functional differentiation [2].

Target Engagement Selectivity Pharmacology

Appropriate Research Use Cases for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide


Exploratory Medicinal Chemistry and SAR Expansion

Due to its uncharacterized nature, the primary fit-for-purpose use is as a novel scaffold in exploratory SAR studies. Its structural differentiation from the leflunomide metabolite A77 1726 (evidenced by the dihydrobenzofuran moiety [1]) positions it as a candidate for generating new intellectual property around the 5-methylisoxazole-4-carboxamide pharmacophore. Procurement is justified for laboratories building proprietary screening libraries where structural novelty itself is the primary selection criterion, rather than a pre-validated biological profile.

Comparative Physicochemical and Permeability Profiling Against Aromatic Analogs

The saturated dihydrobenzofuran ring in the target compound, compared to the fully aromatic benzofuran ring in CAS 2034419-20-8 [1], provides an opportunity for systematic physicochemical comparison. Researchers can investigate how ring saturation affects properties such as kinetic solubility, logD, and passive permeability in a matched molecular pair analysis. This application is supported by the class-level inference that saturation reduces planarity and improves solubility [2].

Chiral Resolution and Enantiomer-Specific Activity Profiling

The target compound possesses a single chiral center in the propan-2-yl linker, unlike achiral counterparts such as A77 1726 [1]. This enables enantiomer separation and subsequent differential biological testing. Procurement of the racemate is a prerequisite for chiral chromatography and subsequent evaluation of enantiomer-specific target engagement, metabolism, and off-target liability, which are critical for lead optimization programs.

Quote Request

Request a Quote for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.